2-Trifluoromethyl-prop-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F3N |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C4H6F3N/c1-3(2-8)4(5,6)7/h1-2,8H2 |
InChI Key |
MPGVDMCOJRZRSP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Trifluoromethyl Prop 2 En 1 Amine and Its Derivatives
Direct and Indirect Synthetic Routes to Trifluoromethylated Allylic Amine Scaffolds
The synthesis of trifluoromethylated allylic amines can be approached through various direct and indirect strategies. These methods often tackle the challenge of introducing the trifluoromethyl group and the amine functionality in a controlled manner, while also addressing the stereochemistry of the final product.
Catalytic Enantioselective and Diastereoselective Approaches
The development of catalytic stereoselective methods for the synthesis of chiral α-trifluoromethyl amines has been a major focus of research. nih.gov These approaches are crucial for accessing enantiomerically enriched compounds, which is often a prerequisite for biological applications.
One prominent strategy involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov The success of this method often hinges on the stereoisomeric purity of the starting imine, as the E and Z isomers can lead to opposite enantiomers of the amine product. nih.gov Various catalytic systems, including those based on transition metals and organocatalysts, have been employed for this transformation. For instance, BINOL-derived boro-phosphates have been shown to catalyze the enantioselective reduction of α-trifluoromethylated imines with high yields and excellent enantioselectivities. organic-chemistry.org
Another powerful approach is the catalytic asymmetric Mannich reaction, which provides a versatile route to fluorine-containing amine synthons. nih.gov This reaction can be catalyzed by both metal complexes and organocatalysts, allowing for the construction of chiral trifluoromethylated amines with high diastereo- and enantioselectivity. nih.govresearchgate.net The strategic use of chiral phosphoric acids as catalysts has also been explored in asymmetric electrophilic amination reactions. acs.org
Furthermore, biocatalysis has emerged as a sustainable and highly selective method for synthesizing chiral α-trifluoromethyl amines. Engineered enzymes, such as variants of cytochrome c552, have been utilized for the asymmetric N–H carbene insertion reaction of aryl amines with 2-diazotrifluoropropanoates. nih.govacs.org This biocatalytic approach can afford chiral α-trifluoromethyl amino esters with excellent yields and enantiomeric ratios. nih.govacs.org
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| BINOL-derived boro-phosphate | α-Trifluoromethylated imine | Chiral α-trifluoromethylated amine | High | Excellent ee | organic-chemistry.org |
| Engineered Cytochrome c552 | Aryl amine and benzyl (B1604629) 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino ester | >99 | 95:5 er | nih.govacs.org |
| Pd–DTBM-SEGPHOS | Trifluoromethyl-substituted isatin-derived azadienolate and terminal diene | Homoallylic α-trifluoromethyl amine | up to 86 | 10:1 dr, 97.5:2.5 er | nih.gov |
Organometallic-Mediated Carbon-Nitrogen Bond Formation Strategies
Organometallic chemistry offers a powerful toolkit for the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of amines. numberanalytics.comtcichemicals.com These methods often involve the use of transition metal catalysts to facilitate the coupling of amine precursors with suitable carbon-based electrophiles or nucleophiles. numberanalytics.com
A cornerstone of organometallic-mediated C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides. tcichemicals.com This reaction has been widely applied in the synthesis of a vast array of nitrogen-containing compounds. tcichemicals.com The development of new generations of ligands and catalysts continues to expand the scope and efficiency of this transformation.
In the context of trifluoromethylated allylic amines, organometallic strategies can be employed to couple a trifluoromethyl-containing fragment with an amine or an amine equivalent. For instance, the addition of organometallic reagents, such as diorganozinc reagents, to trifluoromethyl-substituted imines provides a direct route to α-trifluoromethylamines. nih.gov Rhodium-catalyzed methods have also been developed for the coupling of arylboroxines with acyclic trifluoromethyl ketimines. nih.gov
Furthermore, gold(III) complexes have been shown to catalyze the thermal, solvent-free intramolecular C-N bond formation through arene C-H bond activation. mdpi.com This approach involves the formation of a metallacycle intermediate, followed by reductive elimination to form the C-N bond. mdpi.com While not directly demonstrated for 2-trifluoromethyl-prop-2-en-1-amine, this methodology holds potential for the synthesis of its derivatives.
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium complexes | Amine | Aryl Halide | Aryl amine | Buchwald-Hartwig amination | tcichemicals.com |
| Rhodium-bis(phosphine) | Arylboroxine | Acyclic trifluoromethyl ketimine | Diaryl trifluoroethylamine | Tolerant of various functional groups | nih.gov |
| Gold(III) salts | Amine | Arene (intramolecular) | N-heterocycle | Solvent-free, thermal C-H activation | mdpi.com |
Olefin Metathesis and Domino Reaction Sequences
Olefin metathesis has revolutionized the way chemists approach the synthesis of complex molecules containing carbon-carbon double bonds. While its application in the direct synthesis of this compound is not extensively documented, it can be a powerful tool in multi-step sequences leading to its derivatives. For instance, a precursor containing a terminal olefin could be synthesized and then subjected to a metathesis reaction to construct a more complex scaffold, which is then converted to the target amine. The stability and reactivity of ruthenium-based catalysts, such as the Hoveyda-Grubbs complex, have been the subject of detailed studies, providing a predictive framework for their application in complex syntheses. acs.org
Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation. acs.org These reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, purifications, and waste generation.
For the synthesis of trifluoromethylated amines, domino reactions can be designed to incorporate a trifluoromethyl-containing building block into a heterocyclic or acyclic amine structure. For example, a highly efficient method for the synthesis of trifluoromethylated morpholines and 1,4-oxazepanes has been developed based on a domino reaction of fluorinated α-bromoenones with β-amino alcohols. nih.gov This sequence is initiated by an aza-Michael addition followed by an intramolecular cyclization. nih.gov Similarly, α-trifluoromethyl α-amino acids with unsaturated side-chains have been prepared in a one-pot procedure from 5-fluoro-4-trifluoromethyloxazole and various alcohols through a domino reaction sequence. nih.gov
Fluorinative Amination and Related Stereoselective Transformations
Fluorinative amination represents a direct and atom-economical approach to the synthesis of fluorinated amines. This strategy involves the simultaneous introduction of both a fluorine atom and an amino group across a double or triple bond. While specific examples for this compound are limited, the principles of these reactions can be applied to its synthesis.
Recent advancements in this area include the development of catalytic methods for the regio- and stereoselective hydrofluorination of alkynes. nih.gov Gold(I) catalysis, in the presence of a suitable directing group, can achieve the predictable conversion of an alkyne to a Z-vinyl fluoride (B91410). nih.gov This methodology could potentially be adapted to a fluorinative amination process.
Furthermore, the synthesis of trifluoromethylamines can be achieved through a formal umpolung strategy, starting from bench-stable precursors. nih.gov Desulfurinative fluorination of thiocarbamoyl fluorides using silver(I) fluoride provides a direct route to trifluoromethylamines in high yields. nih.gov
Stereoselective fluorination reactions are also crucial for accessing chiral fluorinated compounds. Catalytic enantioselective fluorination of various substrates, including β-ketoesters and oxindoles, has been achieved using chiral metal complexes and organocatalysts. acs.org These methods, while not directly producing amines, can generate chiral fluorinated intermediates that can be further elaborated to the desired trifluoromethylated allylic amines.
Multicomponent Reactions (MCRs) Incorporating Trifluoromethylated Building Blocks
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of molecular diversity. nih.govyoutube.comnih.gov The incorporation of trifluoromethylated building blocks into MCRs provides a direct and efficient route to complex trifluoromethylated molecules, including amines.
The Ugi four-component reaction (U-4CR) is a classic example of an MCR that can be adapted for the synthesis of trifluoromethylated peptide-like structures. nih.gov By using a trifluoromethylated aldehyde or ketone as one of the components, α-amino amide derivatives bearing a trifluoromethyl group can be readily accessed.
Another important MCR is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid. nih.gov The use of a trifluoromethylated carbonyl component would allow for the synthesis of trifluoromethylated amines. The mechanism involves the formation of an iminium ion, which then reacts with the boronic acid. nih.gov
The Strecker reaction, the first described MCR, involves the reaction of an amine, a carbonyl compound, and a cyanide source to produce an α-amino nitrile. nih.gov This reaction can be applied to the synthesis of α-trifluoromethyl-α-amino nitriles by using a trifluoromethyl ketone as the carbonyl component. These nitriles can then be hydrolyzed to the corresponding α-amino acids.
Sustainable and Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. nih.gov This includes the use of safer solvents, renewable starting materials, and catalytic methods, as well as minimizing waste generation. eurekalert.org
In the context of synthesizing this compound and its derivatives, several green chemistry approaches are being explored. The use of water as a reaction medium is a particularly attractive strategy. rsc.org For instance, a metal-free C-H amination method has been developed in an aqueous environment, leveraging the hydrophobic effect of water to facilitate the reaction. rsc.org This approach avoids the use of toxic organic solvents and can simplify product isolation. rsc.org
Biocatalysis, as mentioned earlier, is another inherently green approach. nih.govacs.org The use of enzymes as catalysts allows for reactions to be performed under mild conditions with high selectivity, often in aqueous media. nih.govacs.org
Furthermore, the development of one-pot and domino reactions contributes to the greenness of a synthetic route by reducing the number of steps and associated workups. nih.govnih.gov The use of readily available and less hazardous reagents is also a key consideration. For example, the use of CF3SO2Na as a trifluoromethylating agent offers a safer and more convenient alternative to gaseous reagents. rsc.org
| Approach | Key Features | Example Application/Potential | Reference |
|---|---|---|---|
| Aqueous Reaction Media | Avoids toxic organic solvents, can enhance reactivity and selectivity through hydrophobic effects. | Metal-free C-H amination in water. | rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts (enzymes). | Enantioselective synthesis of α-trifluoromethyl amines using engineered enzymes. | nih.govacs.org |
| Domino Reactions | Increases efficiency, reduces waste by combining multiple steps into one pot. | One-pot synthesis of trifluoromethylated heterocycles. | nih.govnih.gov |
| Use of Safer Reagents | Reduces hazards associated with handling toxic or explosive chemicals. | Trifluoromethylation using CF3SO2Na. | rsc.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Trifluoromethyl Prop 2 En 1 Amine
Electrophilic and Nucleophilic Character of the Allylic Amine System
The allylic amine system in 2-trifluoromethyl-prop-2-en-1-amine possesses both nucleophilic and electrophilic characteristics. nih.govmasterorganicchemistry.com The nitrogen atom of the primary amine has a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.comlibretexts.org Conversely, the electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the double bond, affecting its susceptibility to electrophilic attack. nih.gov
Addition reactions across the alkene in this compound are influenced by both electronic and steric factors, leading to specific regiochemical and stereochemical outcomes.
Regioselectivity: In the context of addition reactions, regioselectivity refers to the preference for one direction of bond formation over another. masterorganicchemistry.com For instance, in the addition of an electrophile to the double bond, the initial attack could occur at either of the two carbons of the alkene. The presence of the trifluoromethyl group, a strong electron-withdrawing group, is expected to significantly influence the regioselectivity of these reactions. nih.gov This is in contrast to typical alkenes where the "Markovnikov" rule often predicts the outcome of the addition of protic acids. masterorganicchemistry.com
Stereoselectivity: Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others. masterorganicchemistry.com The addition to the double bond of this compound can potentially create new stereocenters. The approach of the reagent to the alkene can be influenced by the existing stereochemistry of the molecule and the reaction conditions, leading to the preferential formation of one stereoisomer.
| Reaction Type | Reagents | Expected Outcome | Reference |
| Electrophilic Addition | H-X (e.g., HBr) | Addition across the double bond, with the regioselectivity influenced by the trifluoromethyl group. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Reduction of the double bond to form 2-trifluoromethyl-propan-1-amine. |
This table provides a general overview of expected outcomes. Actual product distribution may vary based on specific reaction conditions.
Allylic amines are known to participate in rearrangement reactions, such as researchgate.netresearchgate.net-sigmatropic shifts. These pericyclic reactions involve a concerted reorganization of electrons through a cyclic transition state. While specific studies on researchgate.netresearchgate.net-sigmatropic rearrangements of this compound are not extensively documented in the provided results, the general principles of such rearrangements can be applied. The presence of the trifluoromethyl group could influence the energetics and feasibility of these rearrangements due to its electronic and steric demands. nih.gov
Transformations Involving the Primary Amine Functionality
The primary amine group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.
The nucleophilic nature of the primary amine allows for straightforward N-functionalization reactions. These reactions include alkylation, acylation, and sulfonylation, which introduce new carbon or sulfur-based groups onto the nitrogen atom.
Protecting the primary amine is often a crucial step in multi-step syntheses to prevent its unwanted reaction with other reagents. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide (R-X) | Secondary or tertiary amine |
| N-Acylation | Acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O) | Amide |
| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide |
| N-Protection | Boc₂O or Cbz-Cl | Boc- or Cbz-protected amine |
The presence of both a nucleophilic amine and a reactive alkene within the same molecule makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.netekb.egnih.gov These cyclization reactions can be either intramolecular, where the amine attacks the double bond or a derivative thereof, or intermolecular, involving reaction with another molecule to form a ring.
The synthesis of trifluoromethyl-substituted heterocycles is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability and binding affinity. mdpi.com For example, cyclocondensation reactions with diketones or related species can lead to the formation of trifluoromethyl-containing pyrazoles and isoxazoles. rsc.org
Influence of the Trifluoromethyl Group on Reaction Kinetics and Electronic Structure
The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of this compound through its strong electron-withdrawing inductive effect. nih.govmdpi.com
Reaction Kinetics: The electron-withdrawing nature of the CF₃ group can significantly impact the rates of reactions. For example, it can decrease the nucleophilicity of the primary amine by withdrawing electron density from the nitrogen atom. masterorganicchemistry.com Conversely, it can enhance the electrophilicity of the double bond, potentially accelerating reactions involving nucleophilic attack at the double bond. nih.gov
Electronic Effects on Reaction Kinetics and Thermodynamics
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that significantly impacts the kinetics and thermodynamics of reactions involving this compound. This strong inductive effect (-I) deactivates the double bond towards electrophilic attack by withdrawing electron density. Consequently, reactions that rely on the nucleophilicity of the alkene are generally slower compared to their non-fluorinated analogs.
Conversely, the electron-deficient nature of the C=C double bond makes it more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in its reactivity profile. The CF3 group can stabilize anionic intermediates formed during nucleophilic addition, thereby favoring such reaction pathways thermodynamically. The presence of the CF3 group has been shown to enhance the electrophilic character at adjacent cationic sites in related systems, leading to greater positive charge-delocalization and influencing chemo-, regio-, and stereoselectivity in reactions. nih.gov
Stereoelectronic and Inductive Influences on Reactivity
The inductive effect of the trifluoromethyl group is the primary driver of the reactivity of this compound. This effect is transmitted through the sigma framework of the molecule, leading to a significant polarization of the C-C and C-N bonds. The carbon atoms of the double bond become more electrophilic, and the nitrogen atom of the amine group becomes less basic compared to non-fluorinated allylamines.
Stereoelectronically, the alignment of the C-F bonds with the π-system of the double bond can influence the molecule's conformation and, consequently, its reactivity in sterically demanding environments. While the trifluoromethyl group is sterically comparable to an ethyl group, its electronic influence is far more pronounced. wikipedia.org This combination of steric bulk and strong electron-withdrawing character dictates the approach of reagents and the stability of transition states in various reactions.
Transition Metal-Catalyzed Processes with this compound
Transition metal catalysis offers a versatile platform for the functionalization of this compound and its derivatives. The unique electronic properties imparted by the trifluoromethyl group can be harnessed to achieve novel transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira with derivatives)
Derivatives of this compound, particularly N-protected variants, are valuable substrates in palladium-catalyzed cross-coupling reactions. The amine functionality often requires protection (e.g., with a Boc group) to prevent interference with the catalyst and to improve solubility and stability. nih.govnih.govresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, can be applied to derivatives of this compound. nih.govnih.govresearchgate.netmit.edu For instance, N-protected iodo- or bromo-derivatives of the parent amine can be coupled with various aryl or vinyl boronic acids. The electron-withdrawing nature of the trifluoromethyl group can influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. While specific data for the target molecule is scarce, studies on similar fluorinated pyridyl systems have shown that Suzuki-Miyaura couplings can proceed in good to excellent yields. nih.gov
Heck Reaction: The Heck reaction, coupling alkenes with aryl or vinyl halides, is another important transformation. organic-chemistry.org In the context of this compound derivatives, the electron-deficient nature of the alkene can affect the regioselectivity of the carbopalladation step. While direct Heck reactions on the trifluoromethylated alkene are challenging, derivatives where the amine is part of a larger heterocyclic structure can undergo intramolecular Heck reactions.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgwikipedia.org Derivatives of this compound bearing a halide can be coupled with various alkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The yields and reaction conditions are highly dependent on the specific substrates and catalyst system employed. Research on trifluoromethyl-substituted quinolines has demonstrated the successful application of Sonogashira reactions to synthesize complex alkynylated structures in good yields. wikipedia.org
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Related Trifluoromethylated Compounds
| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄, K₃PO₄ | Branched pyridyl alkene | Good to Excellent | nih.gov |
| Suzuki-Miyaura | N-Boc-aminomethyltrifluoroborate | Aryl/Hetaryl chlorides | Pd(OAc)₂, SPhos/XPhos, K₂CO₃ | Aryl/Hetaryl aminomethyl derivatives | Good to Excellent | nih.govnih.gov |
| Sonogashira | Brominated 2-trifluoromethylquinoline | Phenylacetylene | Pd catalyst, Cu catalyst, NEt₃ | Alkynylated quinoline | 71-99 | wikipedia.org |
Note: This table presents data for structurally related compounds due to the limited availability of specific data for this compound.
Hydrofunctionalization and Cycloaddition Reactions
The electron-deficient double bond of this compound and its derivatives is a prime candidate for hydrofunctionalization and cycloaddition reactions.
Hydrofunctionalization: Hydroamination, the addition of an N-H bond across a double bond, is a conceptually straightforward method to synthesize more complex amines. wikipedia.org For electron-deficient alkenes like this compound, this reaction can sometimes proceed without a catalyst, but often requires one to achieve good yields and selectivity. Similarly, other hydrofunctionalization reactions, such as hydrothiolation (addition of an S-H bond), can be envisioned.
Cycloaddition Reactions: The electron-poor nature of the double bond makes this compound an excellent dienophile in Diels-Alder reactions. nih.gov It can react with a variety of dienes to form six-membered rings. The stereochemistry of the product is governed by the well-established rules of cycloaddition reactions. Furthermore, derivatives of this compound can participate in [3+2] cycloaddition reactions, for example, with azomethine ylides, to generate five-membered heterocyclic rings. nih.govbeilstein-journals.org
Table 2: Examples of Cycloaddition Reactions with Related Trifluoromethylated Compounds
| Cycloaddition Type | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| [4+2] Diels-Alder | β-Fluoro-β-nitrostyrenes | Cyclic 1,3-dienes | o-xylene, 110 °C | Monofluorinated norbornenes | up to 97 | Mixture of exo/endo | nih.gov |
| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines | Cyclopentene-1,3-diones | Metal-free | Tetracyclic spirooxindoles | up to 99 | up to 91:9 | nih.gov |
| Formal aza-Diels-Alder | Trifluoromethyl hemiaminals | Enones | Primary amine catalyst | Trifluoromethyl-substituted piperidines | High | High |
Note: This table presents data for structurally related compounds due to the limited availability of specific data for this compound.
Applications of 2 Trifluoromethyl Prop 2 En 1 Amine in Complex Organic Synthesis
As a Chiral Scaffold or Ligand Precursor in Asymmetric Catalysis
The development of chiral ligands and scaffolds is fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer products. While direct examples of 2-trifluoromethyl-prop-2-en-1-amine being elaborated into a named chiral ligand are not extensively documented, its structural motifs are highly relevant for this purpose. Chiral α-trifluoromethyl amines are valuable moieties in bioactive molecules and peptidomimetics. nih.gov The synthesis of these targets often relies on catalytic enantioselective methods, highlighting the demand for chiral building blocks. nih.govnih.gov
The primary amine of this compound can be functionalized to install coordinating groups (e.g., phosphines, amides), while the chiral center can be established via asymmetric synthesis or resolution. Methodologies for the enantioselective synthesis of related chiral trifluoromethylated allylic amines have been developed, for instance, through the diastereoselective reduction of a chiral sulfinimine. chemrxiv.org Such α-chiral allylic amines are valuable precursors for more complex chiral molecules. chemrxiv.org The resulting chiral trifluoromethylated amine can then serve as a backbone for bidentate or monodentate ligands, where the CF₃ group can influence the steric and electronic environment of the catalytic metal center, potentially enhancing selectivity and efficiency.
Table 1: Potential Applications in Asymmetric Ligand Synthesis
| Ligand Component | Role of this compound | Potential Catalytic Application |
| Chiral Backbone | Provides a stereogenic center adjacent to a CF₃ group after asymmetric synthesis. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |
| Coordinating Group | The amine can be converted into phosphines, oxazolines, or other coordinating moieties. | Enantioselective C-C and C-N bond forming reactions. |
| Steric/Electronic Modifier | The bulky and electron-withdrawing CF₃ group can fine-tune the catalyst's active site. | Improving enantioselectivity and catalyst stability. |
Construction of Fluorine-Containing Nitrogen Heterocycles and Polyfunctionalized Molecules
Fluorine-containing nitrogen heterocycles are privileged structures in pharmaceuticals and agrochemicals. This compound is an ideal starting material for constructing such frameworks due to its bifunctional nature, containing both an amine nucleophile and an electron-deficient alkene. These groups can participate in various cyclization strategies.
The compound can be employed in multicomponent reactions (MCRs) to rapidly build molecular complexity. For instance, three-component reactions involving α-CF₃ carbonyls, sodium azide (B81097), and other amines have been used to synthesize substituted NH-1,2,3-triazoles. researchgate.net While not a direct use of this compound, this demonstrates the utility of the α-CF₃ motif in MCRs for heterocycle synthesis. researchgate.net The alkene moiety can participate in cycloaddition reactions, such as [3+2] or [4+2] annulations, with suitable dipolarophiles or dienes to form five- or six-membered rings. The amine functionality can act as an internal nucleophile or be transformed into an isocyanate or imine to facilitate cyclization. Furthermore, the synthesis of trifluoromethyl-containing dihydrooxazole derivatives has been achieved through catalyst-free cleavage of amide and C-O double bonds, showcasing methods to build heterocycles with this key group. chemrxiv.org
Table 2: Potential Cyclization Strategies for Heterocycle Synthesis
| Reaction Type | Role of Amine Functionality | Role of Alkene Functionality | Resulting Heterocycle Class |
| Intramolecular Cycloaddition | Can be converted to an azide or nitrone to act as the 1,3-dipole. | Acts as the dipolarophile. | Fused or spirocyclic pyrrolidines. |
| Aza-Michael Addition/Cyclization | Acts as the nucleophile in an initial Michael addition. | Acts as the Michael acceptor. | Piperidines, morpholines. |
| Pictet-Spengler type reactions | Condenses with an aldehyde/ketone to form an iminium ion for cyclization. | Can be derivatized to an aromatic ring to participate in cyclization. | Tetrahydroisoquinolines, Tetrahydro-β-carbolines. |
| Multicomponent Reactions | Participates as the amine component. | Can undergo subsequent functionalization or cyclization. | Dihydropyrimidines, substituted pyrroles. nih.gov |
Role as a Versatile Synthetic Intermediate in Cascade and Domino Sequences
A key potential transformation is an initial intermolecular reaction at the amine, such as an allylic amination, followed by an intramolecular cyclization. Domino reactions that proceed via intermolecular allylic amination have been developed to provide rapid access to fused pyrrole (B145914) systems in a one-pot operation. nih.gov Another powerful strategy involves the isomerization of the allylic amine to its corresponding enamine or imine tautomer. This intermediate can then participate in a variety of subsequent bond-forming events. For example, a domino sequence involving a base-catalyzed stereospecific isomerization of a chiral allylic amine followed by a diastereoselective reduction of the resulting imine/enamine intermediate has been used to generate complex α,γ-chiral trifluoromethylated amines. chemrxiv.org
Furthermore, related structures containing a CF₃-C=C-NH- subunit have been shown to undergo multi-step domino reactions involving sequential elimination and hydride addition steps, demonstrating the rich reactivity of this fluorinated vinyl amine motif.
Table 3: Exemplary Domino Sequences Involving Allylic Amine Motifs
| Initiating Step | Key Intermediate | Subsequent Steps | Final Product Class |
| Allylic Amination | Aminated adduct | Intramolecular cyclization, aromatization | Fused Pyrroles nih.gov |
| Isomerization | Chiral enamine/imine | Diastereoselective reduction | α,γ-Chiral Aliphatic Amines chemrxiv.org |
| Michael Addition | Enolate/Enamine | Intramolecular cyclization, dehydration | Tetrahydroquinolines researchgate.net |
| Hydroboration | (E)-vinyl-BPin | Copper-mediated trifluoromethylation | (E)-alkenyl-CF₃ compounds organic-chemistry.org |
Development of Novel Reagents and Methodologies Leveraging its Unique Structure
Beyond its direct use as a building block, this compound is a key starting material for developing novel synthetic methodologies that provide access to complex and valuable fluorinated molecules. Its unique structure, featuring the electron-withdrawing CF₃ group on a double bond, modifies the reactivity of the adjacent amine and alkene, enabling transformations not possible with simple alkyl or allyl amines.
A significant methodological advance is the synthesis of γ-chiral, trifluoromethylated enamides. This method relies on the chirality transfer from easily accessible α-chiral allylic amines, which can be prepared from precursors like this compound. chemrxiv.org The process involves a base-catalyzed isomerization of the chiral allylic amine, which efficiently transfers the stereochemical information from the α- to the γ-position, followed by acylation to furnish the enamide product with high stereoselectivity. chemrxiv.org These chiral enamides are versatile synthetic intermediates, capable of undergoing various transformations such as cycloadditions and rearrangements to access new and complex chiral scaffolds. chemrxiv.org
This methodology showcases how the inherent properties of the trifluoromethylallyl amine framework can be leveraged to control stereochemistry and create synthetic pathways to previously inaccessible compound classes.
Advanced Spectroscopic and Computational Methodologies for Mechanistic and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of chemical reactions and the detailed structural elucidation of molecules, including the stereochemical assignment of chiral centers.
For reactions involving the synthesis of 2-trifluoromethyl-prop-2-en-1-amine, both ¹H and ¹⁹F NMR are particularly powerful. On-line reaction monitoring by NMR provides deep insight into reaction mechanisms and kinetics. magritek.commagritek.com The progress of a reaction can be followed by integrating key signals in the NMR spectra. For instance, in the synthesis of γ-trifluoromethylated allylic amines, NMR spectroscopy was used to observe the base-catalyzed isomerization of the starting allylic amine into a mixture of a primary enamine and an imine, which were key intermediates. acs.org
The ¹⁹F nucleus offers several advantages for NMR analysis. magritek.com It has a nuclear spin of ½, a 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity comparable to ¹H NMR. Furthermore, the chemical shift range for ¹⁹F is much wider than for ¹H, which often results in better signal separation and less spectral overlap, simplifying analysis. magritek.com This makes ¹⁹F NMR an ideal technique for tracking the incorporation and transformation of the trifluoromethyl group during a synthesis.
NMR is also critical for stereochemical assignment. In complex molecules, through-space spin-spin couplings between ¹H and ¹⁹F nuclei, detectable via Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide definitive information about the spatial proximity of these atoms. nih.gov This data allows for the unambiguous assignment of conformers (e.g., E/Z isomers) and the stereochemistry of the final product. nih.gov For chiral molecules like derivatives of this compound, NMR in anisotropic chiral media can be used to differentiate enantiomers and measure enantiomeric excess. researchgate.net
Table 1: Key NMR Parameters for Reaction Monitoring
| Parameter | Utility in Analysis |
|---|---|
| Chemical Shift (δ) | Identifies specific nuclei (¹H, ¹⁹F, ¹³C) and provides information about their chemical environment. |
| Signal Integration | Provides quantitative data on the relative abundance of different species (reactants, intermediates, products) in the reaction mixture. magritek.com |
| Coupling Constants (J) | Reveals connectivity between atoms (through-bond) and can provide conformational and stereochemical information. |
| ¹H-¹⁹F HOESY | Detects through-space interactions to confirm spatial proximity and determine stereochemistry. nih.gov |
| Relaxation Times (T1) | Can be shorter for ¹⁹F, allowing for faster data acquisition, which is beneficial for monitoring rapid reactions. magritek.com |
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Intermediate Characterization
Mass Spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio of ions, making it essential for confirming the molecular weight of reactants, products, and transient intermediates in a reaction pathway.
In the context of synthesizing this compound and its derivatives, MS would be employed to verify the successful outcome of each synthetic step. For example, following a reaction, high-resolution mass spectrometry (HRMS) can provide the exact mass of the product, confirming its elemental composition and, by extension, its identity. This technique was used to characterize novel trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands, where the experimentally determined mass confirmed the theoretical composition. mdpi.com
MS is also instrumental in identifying and characterizing reaction intermediates. By coupling MS with a separation technique like liquid chromatography (LC-MS) or by directly sampling the reaction mixture, short-lived or low-concentration species can be detected. For instance, in studies of copper-catalyzed amino oxygenation, radical intermediates were identified by trapping them with agents like TEMPO or BHT and then analyzing the resulting adducts by mass spectrometry. acs.org This provides direct evidence for the proposed reaction mechanism. Similarly, the intermediates formed during the nucleophilic trifluoromethylation of nitrones to produce α-(trifluoromethyl)amines can be characterized to understand the reaction pathway. acs.org
X-ray Crystallography of Key Intermediates and Derivatives for Structural Confirmation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For complex molecules, especially those with multiple stereocenters, it is the gold standard for unambiguous structural and stereochemical confirmation.
While a crystal structure of this compound itself may not be readily available, the technique is crucial for validating the structures of its stable derivatives or key crystalline intermediates. For example, if the amine is converted into a crystalline salt or an amide derivative, X-ray analysis can confirm the connectivity of the atoms, the bond lengths, bond angles, and the relative stereochemistry. In a study of trifluoroacetamides, X-ray crystallography was used to confirm that the molecules preferentially adopt an E-amide conformation, which corroborated findings from NMR spectroscopy and DFT calculations. nih.gov Similarly, the structure of a complex N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amine was definitively confirmed by single-crystal X-ray analysis, providing solid evidence for the outcome of the synthetic procedure. mdpi.com
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental investigations. By modeling molecules and reactions at a theoretical level, it offers profound insights into reaction mechanisms, molecular properties, and dynamics that can be difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their energies and properties. It is particularly effective for studying reaction mechanisms.
DFT studies allow for the identification and characterization of transition states—the high-energy structures that connect reactants to products—and reaction intermediates. montclair.edu By calculating the energies of these species, a complete energy profile for a proposed reaction pathway can be constructed. This profile reveals the activation energy for each step, indicating the kinetic feasibility of the reaction. For example, DFT calculations have been used to investigate copper-catalyzed trifluoromethylation reactions, helping to elucidate the complex kinetics and potential pathways. montclair.edu In the study of trifluoroacetamides, DFT calculations were used to determine the relative energies of the E- and Z-amide conformers, correctly predicting the experimentally observed preference for the E-conformer. nih.gov
Table 2: Representative Data from DFT Calculations
| Calculation Type | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure of reactants, intermediates, transition states, and products. | Predicts the most stable conformation of the molecule. |
| Frequency Calculation | Confirms optimized structures as minima or transition states; provides thermodynamic data (enthalpy, Gibbs free energy). | Determines the energetics of its formation and isomerization reactions. |
| Transition State Search | Identifies the structure and energy of the transition state for a reaction step. | Elucidates the mechanism of synthesis and potential side reactions. |
| Reaction Pathway Mapping | Connects reactants to products via the transition state, mapping the energy landscape. | Provides a complete mechanistic picture of the molecule's synthesis. |
Ab initio (from first principles) calculations are a class of computational methods that solve the Schrödinger equation without using empirical data from experimental findings. These methods provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity.
These calculations can be used to determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential. This information is critical for predicting where a molecule is likely to react. For example, by mapping the electrostatic potential of this compound, one could predict sites susceptible to electrophilic or nucleophilic attack. Ab initio methods have been employed to study the properties of radical anions and other intermediates in the reduction of related chlorinated ethylenes, providing insight into their stability and reaction energetics. nih.gov While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain systems and properties. aps.org
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can reveal the conformational flexibility of a molecule and the significant role that solvent molecules play in its behavior.
For a flexible molecule like this compound, MD simulations can explore the different conformations it can adopt in solution, such as rotations around its single bonds. This provides a dynamic picture that goes beyond the static structures obtained from optimization calculations or X-ray crystallography. Furthermore, MD simulations are invaluable for understanding solvent effects. The choice of solvent can influence reaction rates and even the stability of different molecular conformations by changing the local microenvironment of the solute. researchgate.net An MD simulation could model how water molecules or organic solvents arrange themselves around the amine and trifluoromethyl groups, providing insight into the molecule's solubility and how the solvent might mediate its interactions with other reactants.
Derivatization and Structural Modification of 2 Trifluoromethyl Prop 2 En 1 Amine for Enhanced Utility
Synthesis of Stereoisomeric and Regioisomeric Analogues
The synthesis of stereoisomeric and regioisomeric analogues of 2-trifluoromethyl-prop-2-en-1-amine is crucial for probing the structure-activity relationships of molecules incorporating this scaffold. Control over stereochemistry and the placement of functional groups allows for the fine-tuning of biological activity and physicochemical properties.
Stereoisomer Synthesis
The creation of chiral α-trifluoromethylamines is a significant area of research, with several catalytic enantioselective methods being developed. nih.gov One common strategy involves the reduction of trifluoromethyl-substituted imines. nih.gov The stereochemical outcome of these reactions can be highly dependent on the geometry of the imine substrate, making the control of E/Z isomerism critical for achieving high enantioselectivity. nih.gov
Another approach involves the addition of various nucleophiles to trifluoromethyl imines. nih.gov This has been explored with a range of carbon-based nucleophiles, including organometallic reagents, alkynes, and allyl nucleophiles, to generate both α-secondary and α-tertiary amines. nih.gov For instance, a method for the catalytic regio- and enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines has been reported. nih.gov This process utilizes the reaction of in situ-generated NH-ketimines with a Z-allyl boronate, promoted by a threonine-derived boryl catalyst, to yield products with high selectivity. nih.gov
Furthermore, the stereospecific isomerization of α-chiral allylic amines has been employed to synthesize α,γ-chiral trifluoromethylated amines. nih.gov This organocatalytic method, combined with a diastereoselective reduction of the intermediate imine/enamine mixture, provides access to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in high yields and selectivities. nih.gov
Regioisomer Synthesis
The synthesis of regioisomers of this compound allows for the exploration of different substitution patterns and their impact on molecular properties. The reactivity of 1-alkyl-2-(trifluoromethyl)azetidines has been investigated, showing that these strained rings can undergo regiospecific ring-opening at the C4 position by various nucleophiles. nih.gov This process proceeds through an intermediate azetidinium salt and provides a pathway to diverse α-(trifluoromethyl)amines with substitution at a different position compared to the parent allyl amine. nih.gov
Chemical Modifications at the Amine Nitrogen and Alkene Moiety
The amine and alkene functionalities of this compound are prime sites for chemical modification, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Amine Nitrogen Modifications
The primary amine group is a versatile handle for derivatization. Common modifications include acylation, alkylation, and sulfonylation. Acylation reactions, for example with acyl chlorides or anhydrides, convert the amine to an amide. iu.edu This transformation can be used to attach various molecular fragments, including reporter groups or other bioactive molecules. The reactivity of the amine is pH-dependent, with optimal conditions for acylation typically occurring at a pH of 8.5 to 9.5. thermofisher.com
Several derivatization reagents have been developed to enhance the analytical detection of amines by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Reagents such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl react with the amine to form derivatives with improved chromatographic properties and ionization efficiencies. nih.gov
Alkene Moiety Modifications
The alkene moiety offers a platform for a variety of addition and cycloaddition reactions. For instance, a three-component amino etherification of alkenes has been developed, allowing for the incorporation of both an amine and an ether group across the double bond. acs.org This copper-catalyzed reaction utilizes O-benzoyl hydroxylamines and silyl (B83357) ethers to introduce a wide range of alkylamino and ether substituents. acs.org
Furthermore, the double bond can participate in cycloaddition reactions. The development of chiral trifluoromethylated enamides from α-chiral allylic amines highlights the potential for transforming the alkene into a more complex, stereochemically defined cyclic system. chemrxiv.orgresearchgate.net These enamides are valuable building blocks for further synthetic elaborations. chemrxiv.orgresearchgate.net
Preparation of Multifunctionalized Probes and Linkers
The ability to modify both the amine and alkene functionalities of this compound makes it an attractive scaffold for the construction of multifunctionalized probes and linkers for various applications in chemical biology and drug discovery.
The aldehyde-alkyne-amine (A³) coupling reaction can be used to generate multifunctional, racemic propargylic amines which can serve as linkers. nih.gov These linkers can be further derivatized to create cellular probes or components of proteolysis targeting chimeras (PROTACs). nih.gov For example, an orthogonally protected linker with three potential handles for functionalization was synthesized and subsequently modified to include a bodipy (B41234) fluorophore and an E3 ligase ligand. nih.gov
The synthesis of trifunctional oligoethyleneglycol-amine (OEG-amine) linkers has also been reported. rsc.org These linkers, which contain a central nitrogen atom and two functionalizable end groups, can be used to construct branched, multifunctional PEG dendrons. rsc.org Such platforms are valuable for applications requiring multivalency. rsc.org
The development of pH-sensitive linkers based on 2-propionic-3-methylmaleic anhydride (B1165640) allows for the reversible conjugation of amine-functionalized molecules. rsc.org This technology is particularly relevant for drug delivery systems where the release of a therapeutic agent is triggered by a change in pH. rsc.org
Emerging Research Directions and Future Prospects for Trifluoromethylated Allylic Amines
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive or gaseous reagents. The synthesis of trifluoromethylated amines, including structures analogous to 2-trifluoromethyl-prop-2-en-1-amine, is increasingly benefiting from these technologies.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the exothermicity often associated with fluorination reactions. For instance, the direct trifluoromethylation of enamines or allylic amines can be performed more safely and with higher yields in a continuous flow reactor. Automated synthesis platforms, which integrate robotic handling of reagents and real-time reaction analysis, facilitate high-throughput screening of reaction conditions and the rapid generation of libraries of trifluoromethylated compounds for drug discovery and materials science research.
Table 1: Comparison of Batch vs. Flow Synthesis for Fluoroalkylation Reactions
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat transfer |
| Mass Transfer | Often limited by stirring speed | Enhanced due to small channel dimensions |
| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes, in-situ generation of reagents |
| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |
| Reproducibility | Can be variable | High, due to precise control of parameters |
Biocatalytic Approaches for Enantioselective Transformations
The development of stereoselective methods for the synthesis of chiral amines is of paramount importance, as the biological activity of molecules is often dependent on their three-dimensional structure. Biocatalysis, utilizing enzymes to catalyze chemical transformations, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.
For the synthesis of chiral trifluoromethylated allylic amines, enzymes such as transaminases and lipases are being explored. Transaminases can be used for the asymmetric amination of a corresponding trifluoromethylated ketone to produce the desired chiral amine. Lipases can be employed for the kinetic resolution of a racemic mixture of the amine, selectively acylating one enantiomer and allowing for the separation of the two. These biocatalytic methods offer a green and efficient alternative to traditional chiral resolution and asymmetric synthesis techniques.
Advancements in Photoredox and Electro-Organic Synthesis of Fluoroalkylated Amines
Photoredox catalysis and electro-organic synthesis have revolutionized the field of organic chemistry by providing novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods are particularly well-suited for the synthesis of fluoroalkylated amines.
In photoredox catalysis, a photocatalyst absorbs light to generate an excited state that can mediate single-electron transfer processes. This has been successfully applied to the hydroaminoalkylation and carboamination of alkenes, providing access to a wide range of functionalized amines. For example, the direct trifluoromethylamination of alkenes can be achieved using a suitable trifluoromethyl source and a nitrogen nucleophile under photoredox conditions.
Electro-organic synthesis utilizes an electric current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. This technique has been employed for the fluoroalkylation of various organic substrates. The electrochemical generation of trifluoromethyl radicals from readily available sources like trifluoroacetic acid allows for their addition to double bonds, including those in allylic amines, to construct trifluoromethylated scaffolds.
Table 2: Key Features of Modern Synthetic Methods for Fluoroalkylated Amines
| Method | Key Features |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. |
| Electro-Organic Synthesis | Avoids stoichiometric reagents, can be driven by renewable energy sources, precise control over redox potential. |
Potential in Advanced Materials Precursors and Functional Molecule Scaffolds
The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive precursors for advanced materials and as scaffolds for functional molecules.
In materials science, the incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. Trifluoromethylated allylic amines can be polymerized or co-polymerized to create specialty polymers with applications in coatings, membranes, and electronic materials. The allylic functionality provides a handle for cross-linking, allowing for the formation of robust and durable materials.
As a scaffold for functional molecules, the trifluoromethylated allylic amine motif is of significant interest in medicinal chemistry and agrochemistry. The trifluoromethyl group can improve metabolic stability and binding affinity of a drug candidate, while the amine and alkene functionalities provide points for further molecular elaboration to optimize biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Trifluoromethyl-prop-2-en-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as Suzuki-Miyaura coupling for aryl halide intermediates followed by amination. For example, trifluoromethyl groups are introduced via palladium-catalyzed cross-coupling under inert atmospheres (N₂/Ar) to prevent side reactions. Reaction monitoring via thin-layer chromatography (TLC) is critical to terminate reactions at optimal conversion .
- Key Variables :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Avoid moisture to prevent catalyst deactivation |
| Amination | NH₃/MeOH, 60°C | Excess NH₃ improves nucleophilic substitution efficiency |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of techniques:
- ¹H/¹⁹F NMR : Confirm trifluoromethyl (-CF₃) resonance at ~-60 ppm and amine proton signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.06) .
- HPLC : Monitor purity (>98%) using C18 columns with trifluoroacetic acid (TFA) in the mobile phase .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or biomolecular interactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, altering charge distribution and enhancing stability against metabolic degradation. Computational modeling (DFT calculations) reveals reduced HOMO-LUMO gaps (Δ ≈ 4.5 eV), increasing electrophilicity. Steric effects are minimal due to the compact -CF₃ group, enabling access to sterically hindered active sites in enzymes .
- Data Insight :
| Property | Value (Calculated) | Experimental Validation |
|---|---|---|
| LogP | 2.1 ± 0.3 | Correlates with membrane permeability |
| pKa (amine) | 8.9 | Potentiometric titration |
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. The trifluoromethyl group’s high thermal motion requires anisotropic displacement parameters (ADPs). For twinned crystals, employ the TWIN/BASF commands in SHELX to refine overlapping lattices .
- Case Study : A derivative (1-Methoxy-2-methylpropan-2-aminium trifluoroacetate) was resolved using P2₁/c space group, with R-factor < 0.05 after 10 refinement cycles .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be rationalized for this compound?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten) under varied pH and temperature. For example, conflicting reports on acetylcholinesterase inhibition may arise from protonation state changes in the amine group (pKa ~9). Use stopped-flow spectroscopy to capture transient intermediates .
Methodological Best Practices
Q. What safety protocols are critical given the compound’s reactivity?
- Answer :
- Handle under inert atmospheres (gloveboxes) to prevent amine oxidation.
- Use fluorinated solvent waste containers due to -CF₃ group persistence .
Q. How to design analogs to enhance biological activity while retaining stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
